2-(3-bromophenoxy)-N-(4-nitrophenyl)propanamide
Description
2-(3-bromophenoxy)-N-(4-nitrophenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromophenoxy group and a nitrophenyl group attached to a propanamide backbone
Properties
IUPAC Name |
2-(3-bromophenoxy)-N-(4-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-10(22-14-4-2-3-11(16)9-14)15(19)17-12-5-7-13(8-6-12)18(20)21/h2-10H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRIXSQNXAEKAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenoxy)-N-(4-nitrophenyl)propanamide typically involves the following steps:
Formation of 3-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide.
Synthesis of 3-bromophenoxypropanoic acid: The 3-bromophenol is then reacted with 3-chloropropanoic acid in the presence of a base like potassium carbonate to form 3-bromophenoxypropanoic acid.
Amidation Reaction: The 3-bromophenoxypropanoic acid is then reacted with 4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form 2-(3-bromophenoxy)-N-(4-nitrophenyl)propanamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenoxy)-N-(4-nitrophenyl)propanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products
Nucleophilic substitution: Products will vary depending on the nucleophile used.
Reduction: The major product is 2-(3-aminophenoxy)-N-(4-nitrophenyl)propanamide.
Hydrolysis: The products are 3-bromophenol, 4-nitroaniline, and propanoic acid.
Scientific Research Applications
2-(3-bromophenoxy)-N-(4-nitrophenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It can be incorporated into polymers to modify their properties.
Biological Studies: It can be used as a probe to study enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 2-(3-bromophenoxy)-N-(4-nitrophenyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromophenoxy and nitrophenyl groups can interact with the active sites of enzymes, leading to inhibition or activation of their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorophenoxy)-N-(4-nitrophenyl)propanamide
- 2-(3-bromophenoxy)-N-(4-aminophenyl)propanamide
- 2-(3-bromophenoxy)-N-(4-methylphenyl)propanamide
Uniqueness
2-(3-bromophenoxy)-N-(4-nitrophenyl)propanamide is unique due to the presence of both bromophenoxy and nitrophenyl groups, which confer distinct chemical and biological properties. The bromine atom provides a site for further functionalization, while the nitro group can participate in redox reactions, making this compound versatile for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
